Enzyme Inhibition Potency: Acetylcholinesterase (AChE) IC50 Advantage Over Structurally Similar Control
In a direct head-to-head biochemical assay under identical buffer and substrate conditions, 4-((4-chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole inhibited recombinant human acetylcholinesterase (AChE) with an IC50 of 2.8 μM . By contrast, the structurally analogous compound lacking the thiophene ring, 4-((4-chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-oxazole, displayed an IC50 of 18.5 μM under the same protocol . This represents a 6.6-fold gain in potency conferred solely by the 2-thiophene substitution.
| Evidence Dimension | Inhibitory potency against recombinant human acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 2.8 μM |
| Comparator Or Baseline | 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-oxazole; IC50 = 18.5 μM |
| Quantified Difference | 6.6-fold lower IC50 (higher potency) |
| Conditions | Ellman's method; 25°C, pH 7.4; acetylthiocholine substrate at 0.5 mM; 15-min preincubation |
Why This Matters
For neuroscience-focused procurement, this 6.6-fold potency difference directly determines whether the compound hits a biologically relevant window for target engagement in cellular or in vivo models.
